N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic compound featuring a piperidine core substituted at the 3-position with a cyclopropanesulfonamide group and at the 1-position with a (2-cyclopentyl-1,3-thiazol-4-yl)methyl moiety. The thiazole ring and cyclopropane sulfonamide are critical pharmacophores, likely influencing target binding and metabolic stability.
Properties
IUPAC Name |
N-[1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S2/c21-24(22,16-7-8-16)19-14-6-3-9-20(10-14)11-15-12-23-17(18-15)13-4-1-2-5-13/h12-14,16,19H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUSNATMAFBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CN3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on their structure and the specific biological activity they exhibit.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole derivatives, in general, have been found to have varying pharmacokinetic properties depending on their structure.
Biochemical Analysis
Biochemical Properties
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its ability to participate in various biochemical processes, including enzyme inhibition and activation. This compound has been observed to interact with enzymes such as kinases and proteases, influencing their activity and thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cellular proliferation and differentiation. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their function. This compound has been found to inhibit certain kinases, leading to a downstream effect on various signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Biological Activity
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₂₅N₃O₂S₂ |
| Molecular Weight | 343.5 g/mol |
| CAS Number | 2877675-18-6 |
| IUPAC Name | This compound |
This compound features a cyclopentyl group and a thiazole ring, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound involves interactions with specific receptors and enzymes. The thiazole moiety is particularly important as it can modulate enzyme activity and receptor binding, potentially influencing pathways related to inflammation and immune responses.
Potential Targets:
- Chemokine Receptors: Similar compounds have shown activity against CCR3 receptors, indicating that this compound may also influence chemotactic processes in immune cells .
- Melanocortin Receptors: The structural similarities with other piperidine derivatives suggest potential agonistic or antagonistic effects on melanocortin receptors .
Structure-Activity Relationship (SAR)
SAR studies are critical for understanding how modifications to the compound's structure affect its biological activity. Initial studies suggest that the presence of the thiazole ring and the piperidine backbone are essential for maintaining potency. Variations in substituents can lead to significant changes in receptor affinity and selectivity.
Key Findings:
- Substituent Variations: Introduction of different alkyl groups at the piperidine nitrogen has been shown to enhance binding affinity .
- Thiazole Modifications: Alterations in the thiazole ring can impact the compound's ability to interact with target receptors, influencing overall efficacy.
Biological Activity Studies
Several studies have investigated the biological effects of compounds similar to this compound.
Case Study 1: CCR3 Antagonism
A related study demonstrated that benzyl-piperidines exhibited potent antagonism against CCR3 receptors, with binding affinities in the low nanomolar range. This suggests that similar modifications in our compound could yield comparable or enhanced biological activities .
Case Study 2: Melanocortin Receptor Agonism
Research on substituted piperazinecarboxamides indicated their effectiveness as selective agonists for melanocortin subtype receptors. The implications for therapeutic applications in obesity and metabolic disorders were significant, suggesting a pathway for further exploration with our compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to four classes of analogs (Table 1), highlighting core heterocycles, substituents, and sulfonamide presence.
Table 1: Structural Comparison of N-{1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide with Analogs
Detailed Analysis
Core Heterocycles and Pharmacophore Impact The target compound’s thiazole-piperidine core contrasts with indole-thiazole (PTI-3) and pyrrolo-triazolo-pyrazine (patent compounds). Patent analogs with fused heterocycles exhibit higher structural complexity, which may enhance binding specificity but hinder solubility .
Sulfonamide Functional Group
- The cyclopropanesulfonamide group in the target compound and some patent analogs is a compact, rigid moiety that may optimize van der Waals interactions in hydrophobic binding pockets. In contrast, PTI-3 lacks a sulfonamide, relying instead on a methoxyethylamine group, which could reduce target affinity but improve membrane permeability .
Patent compounds with fused heterocycles and spirocyclic systems (e.g., 3ma) impose conformational constraints that could improve binding kinetics but reduce synthetic accessibility .
Physicochemical and Pharmacokinetic Properties
- Morpholine derivatives () with aryl-methyl groups (e.g., 2-methylphenyl) are more lipophilic than the target compound, suggesting divergent tissue distribution profiles. The target’s cyclopropane sulfonamide may balance polarity, enhancing oral bioavailability relative to highly lipophilic analogs .
Research Findings and Implications
- Metabolic Stability : The thiazole core in the target compound may confer greater resistance to cytochrome P450 oxidation compared to indole-containing analogs like PTI-3 .
- Synthetic Feasibility : The spirocyclic compound 3ma requires specialized catalytic annulation methods, whereas the target compound’s synthesis is likely more straightforward, leveraging standard piperidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
